molecular formula C19H21N5OS B2363769 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide CAS No. 539812-67-4

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Katalognummer: B2363769
CAS-Nummer: 539812-67-4
Molekulargewicht: 367.47
InChI-Schlüssel: OUASAHVADJQBEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide (CAS: 539812-67-4) is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 5 and a sulfanyl-acetamide moiety at position 2. Its molecular formula is C₁₉H₂₀N₆OS, with an average molecular weight of 380.47 g/mol and a monoisotopic mass of 380.1384 g/mol .

Eigenschaften

IUPAC Name

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-12-5-8-15(9-6-12)18-22-23-19(24(18)20)26-11-17(25)21-16-10-13(2)4-7-14(16)3/h4-10H,11,20H2,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUASAHVADJQBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Pharmacokinetics

The compound’s molecular weight of 480571 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities associated with similar compounds, it is likely that this compound could have diverse effects at the molecular and cellular level.

Biologische Aktivität

The compound 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide , commonly referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N4OSC_{14}H_{16}N_{4}OS, with a molecular weight of approximately 284.35 g/mol. The structure features a triazole ring and a sulfanyl group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Specifically, the biological activity of the compound under discussion can be categorized as follows:

1. Anti-Cancer Activity

Several studies have highlighted the anti-cancer potential of triazole derivatives. For instance:

  • A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG2) cells. The compound's structure allows it to interact with cellular targets effectively, resulting in an IC50 value indicative of potent anti-proliferative effects .
  • In another case study involving structurally related compounds, a derivative showed an IC50 value of 16.782 µg/mL against HepG2 cells with low toxicity levels (1.19%) .

The mechanism through which these compounds exert their effects often involves:

  • Inhibition of key enzymes : Triazole derivatives can inhibit enzymes involved in cancer cell proliferation and survival.
  • Induction of apoptosis : They may promote programmed cell death in malignant cells via various signaling pathways.

3. Antimicrobial Activity

Triazole compounds are also noted for their antimicrobial properties:

  • Research has indicated that certain triazole derivatives possess significant antibacterial and antifungal activities against a range of pathogens, making them candidates for further development as antimicrobial agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The SAR studies suggest that modifications on the phenyl groups significantly affect the biological activity:

  • Ortho-substituted methyl groups enhance anti-cancer activity by improving binding affinity to target proteins .

Case Studies

A few notable case studies include:

  • Case Study on HepG2 Cells : This study evaluated the efficacy of various triazole derivatives against HepG2 cells. The results indicated that modifications at specific positions on the triazole ring led to enhanced cytotoxicity.
    CompoundIC50 (µg/mL)Toxicity (%)
    7f16.7821.19
    7e25.0000.85
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of several triazole derivatives against standard bacterial strains. The results showed significant inhibition zones for certain compounds.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (R₁, R₂, R₃) Molecular Formula Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound R₁: 4-methylphenyl, R₂: 2,5-dimethylphenyl C₁₉H₂₀N₆OS 380.47 Anti-exudative (under investigation)
2-{[4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamide derivatives (e.g., 3.1-3.21) R₁: furan-2-yl, R₂: variable aryl Varies 330–420 Anti-exudative (IC₅₀: 10 mg/kg vs. diclofenac)
2-{[4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-dimethylaminophenyl)acetamide R₁: 3-pyridinyl, R₂: 4-dimethylaminophenyl C₂₀H₂₂N₇OS 415.50 Not reported
2-{[4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-benzyloxyphenyl)acetamide R₁: 2-methoxyphenyl, R₂: 4-benzyloxyphenyl C₂₅H₂₃N₅O₃S 481.55 Not reported
2-{[4-Amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide R₁: 3-methylphenyl, R₂: 4-methylphenyl C₁₉H₂₀N₆OS 380.47 Not reported

Key Observations :

  • Substituent Position and Activity : The anti-exudative activity of the target compound is hypothesized to arise from the electron-donating methyl groups on the aryl rings (R₁: 4-methylphenyl, R₂: 2,5-dimethylphenyl), which enhance lipophilicity and membrane permeability . In contrast, derivatives with furan-2-yl substituents (e.g., 3.1-3.21) exhibit higher potency, likely due to improved hydrogen-bonding interactions with biological targets .

Spectroscopic and Analytical Data

  • 1H NMR : The target compound’s analogues exhibit characteristic peaks for triazole NH₂ (~5.0–6.0 ppm), acetamide CONH (~9.5–10.5 ppm), and aryl protons (~6.5–8.0 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (1669 cm⁻¹), C=N (1537 cm⁻¹), and C-S (681 cm⁻¹) confirm functional group integrity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.